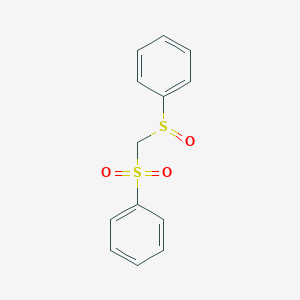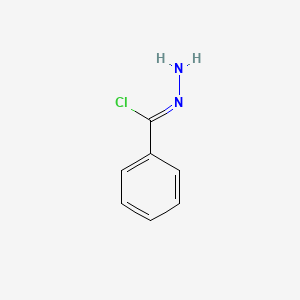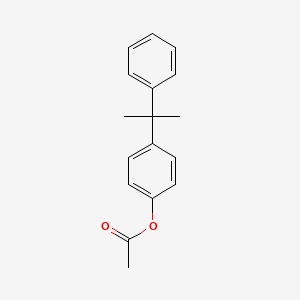
p-Cumylphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Cumylphenyl acetate: is an organic compound with the molecular formula C17H18O2 . It is also known by its IUPAC name, 4-(2-Phenyl-2-propanyl)phenyl acetate . This compound is characterized by its aromatic structure, which includes a phenyl group substituted with a cumyl group and an acetate ester. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Cumylphenyl acetate can be synthesized through the esterification of p-Cumylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can enhance the reaction rate and selectivity, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions: p-Cumylphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form and .
Oxidation: Oxidizing agents such as can oxidize this compound to produce .
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products:
Hydrolysis: p-Cumylphenol, acetic acid.
Oxidation: p-Cumylbenzoic acid.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
p-Cumylphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals, fragrances, and plasticizers.
Mechanism of Action
The mechanism of action of p-Cumylphenyl acetate involves its interaction with various molecular targets. For example, in biological systems, it can interact with enzymes and receptors, influencing their activity. The acetate group can undergo hydrolysis, releasing acetic acid and p-Cumylphenol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
p-Cumylphenol: The parent compound, which lacks the acetate ester group.
p-Cumylbenzoic acid: An oxidation product of p-Cumylphenyl acetate.
p-Cumylphenyl methacrylate: A related compound used in polymer synthesis.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and physical properties. This makes it valuable in applications where controlled hydrolysis or ester functionality is required.
Properties
CAS No. |
24133-73-1 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
[4-(2-phenylpropan-2-yl)phenyl] acetate |
InChI |
InChI=1S/C17H18O2/c1-13(18)19-16-11-9-15(10-12-16)17(2,3)14-7-5-4-6-8-14/h4-12H,1-3H3 |
InChI Key |
AWLNMOJGJLOVGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



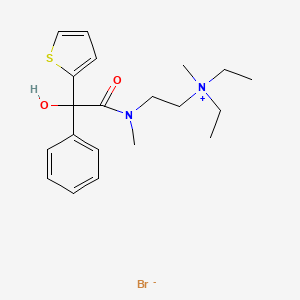

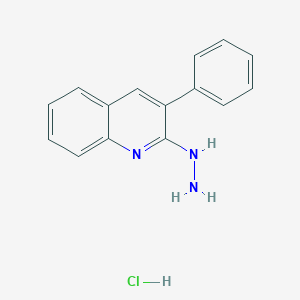
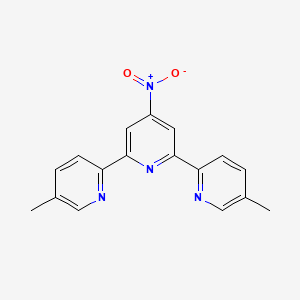

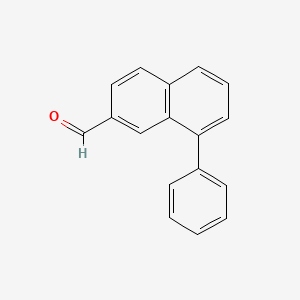
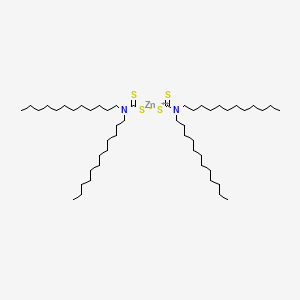
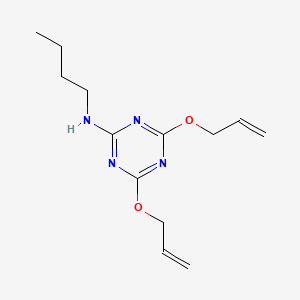
![(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one](/img/structure/B13750785.png)
